2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine
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Overview
Description
2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine is a heterocyclic aromatic compound characterized by a triazine ring substituted with two phenyl groups and one p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine typically involves the reaction of benzamidine hydrochloride with (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through a cyclization mechanism to form the triazine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced triazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2,4-Diphenyl-6-(p-tolyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
2,4,6-Triaryl pyridines: Compounds with a pyridine ring substituted with aryl groups.
Uniqueness: 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine is unique due to its triazine ring, which imparts distinct electronic properties compared to pyrimidine and pyridine analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Properties
Molecular Formula |
C22H17N3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C22H17N3/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21(25-22)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
SJVPUWOURQRDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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